4,4'-Bis(tosyloxy)biphenyl
Description
4,4'-Bis(tosyloxy)biphenyl is a biphenyl derivative functionalized with tosyloxy (–OTs) groups at both para positions. Tosyloxy groups (p-toluenesulfonate esters) are electron-withdrawing substituents known for their role as leaving groups in nucleophilic substitution reactions. For instance, compounds like 4,4'-bis(bromoacetyl)biphenyl () and 4,4'-bis(mercaptomethyl)biphenyl () share similar bis-substituted biphenyl frameworks, highlighting the versatility of biphenyl scaffolds in organic synthesis. The tosyloxy groups likely confer enhanced reactivity in cross-coupling reactions or polymer formation, though specific applications remain speculative based on the evidence.
Properties
Molecular Formula |
C26H22O6S2 |
|---|---|
Molecular Weight |
494.6g/mol |
IUPAC Name |
[4-[4-(4-methylphenyl)sulfonyloxyphenyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H22O6S2/c1-19-3-15-25(16-4-19)33(27,28)31-23-11-7-21(8-12-23)22-9-13-24(14-10-22)32-34(29,30)26-17-5-20(2)6-18-26/h3-18H,1-2H3 |
InChI Key |
XWGZJUPZSXWQMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4,4'-Bis(bromoacetyl)biphenyl (CAS 4072-67-7)
- Substituents : Bromoacetyl (–COCH2Br) groups.
- Synthesis: Prepared via bromination of 4,4'-diacetylbiphenyl using bromine in tetrahydrofuran/methanol ().
- Reactivity : Bromoacetyl groups act as electrophilic sites, enabling nucleophilic substitution or elimination reactions.
- Applications : Intermediate in synthesizing cross-linked polymers or pharmaceuticals.
4,4'-Bis(mercaptomethyl)biphenyl (CAS 43012-19-7)
- Substituents : Mercaptomethyl (–CH2SH) groups.
- Properties: Thiol groups facilitate metal coordination (e.g., gold or silver nanoparticles) and participation in thiol-ene click chemistry.
- Applications: Potential use in self-assembled monolayers (SAMs) or as a ligand in catalysis ().
4,4'-Bis(alkoxy/phenoxy-methyl)biphenyl
- Substituents: Ether (–O–) linkages (e.g., methoxy, butoxy, phenoxy).
- Synthesis: Williamson ether synthesis using 4,4'-bis(chloromethyl)biphenyl (BCMB) and alcohols/phenols ().
- Stability : Ether groups enhance hydrolytic stability compared to sulfonate esters.
- Applications : Liquid crystals or dielectric materials due to rigid biphenyl cores and flexible alkoxy chains.
4,4'-Bis(trimethylsilyloxy)biphenyl (CAS 1094-86-6)
- Substituents : Trimethylsilyloxy (–OSi(CH3)3) groups.
- Properties : Hydrophobic and thermally stable; silyl ethers are cleaved under acidic or fluoride conditions.
- Applications : Protecting groups in multistep syntheses or precursors for silicon-based materials ().
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Reactivity/Stability | Key Applications |
|---|---|---|---|---|
| 4,4'-Bis(tosyloxy)biphenyl | ~434 (estimated) | Tosyloxy (–OTs) | High reactivity in SN2 reactions | Polymer cross-linkers, intermediates |
| 4,4'-Bis(bromoacetyl)biphenyl | 396.08 | Bromoacetyl | Electrophilic substitution | Pharmaceutical intermediates |
| 4,4'-Bis(mercaptomethyl)biphenyl | 246.39 | Mercaptomethyl | Thiol-metal coordination | Catalysis, nanomaterials |
| 4,4'-Bis(methoxymethyl)biphenyl | ~298 (estimated) | Methoxymethyl | Hydrolytically stable | Liquid crystals, dielectrics |
Electronic and Thermal Properties
- Electron-Withdrawing vs. Electron-Donating Groups : Tosyloxy and bromoacetyl groups are electron-withdrawing, reducing the biphenyl core’s electron density and altering HOMO/LUMO levels. In contrast, alkoxy groups (e.g., methoxy) are electron-donating, enhancing hole-transport properties, as seen in carbazole-based biphenyls like CBP used in OLEDs ().
- Thermal Stability : Silyloxy and aryloxy derivatives exhibit higher thermal stability (e.g., 4,4'-bis(trimethylsilyloxy)biphenyl, ), making them suitable for high-temperature applications. Tosyloxy groups may decompose at elevated temperatures due to sulfonate ester lability.
Key Findings
Substituent-Driven Reactivity : Tosyloxy groups offer superior leaving-group ability compared to ethers or thiols, favoring nucleophilic substitutions.
Application Diversity: Alkoxy and carbazole derivatives dominate optoelectronics, while bromo/thiol analogs are pivotal in catalysis and nanomaterial synthesis.
Safety Profiles : Functional groups critically influence handling requirements, with halogenated compounds posing greater hazards.
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